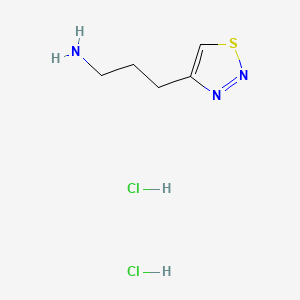
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted thiadiazole derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes . The compound may also interact with microbial cell membranes, leading to disruption of cell function and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride include other thiadiazole derivatives such as:
Cefazolin: An antibiotic that inhibits cell wall synthesis.
Nefazodone: An antidepressant that acts as a serotonin antagonist.
Megazol: An antiprotozoal agent that inhibits protein and DNA synthesis.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure and the unique combination of biological activities it exhibits.
Propriétés
Formule moléculaire |
C5H11Cl2N3S |
|---|---|
Poids moléculaire |
216.13 g/mol |
Nom IUPAC |
3-(thiadiazol-4-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-4-9-8-7-5;;/h4H,1-3,6H2;2*1H |
Clé InChI |
WODQVQQXMIZMQM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NS1)CCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


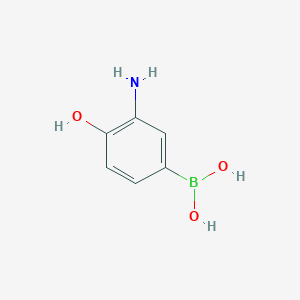
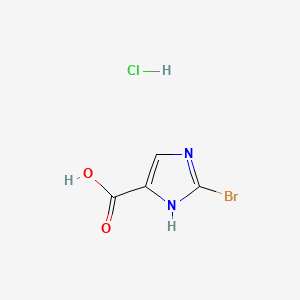

![3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)

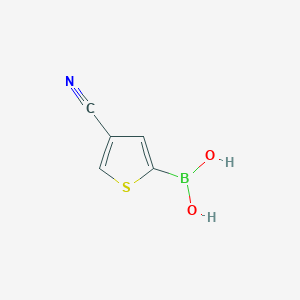
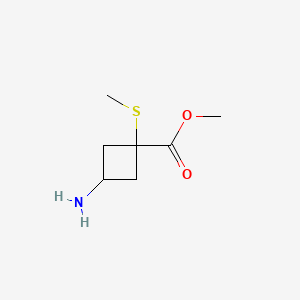
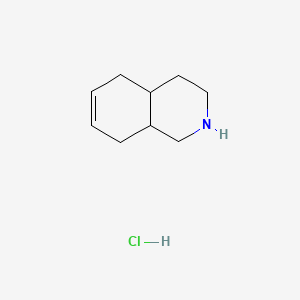
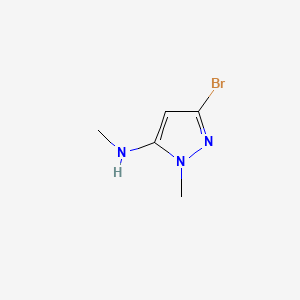
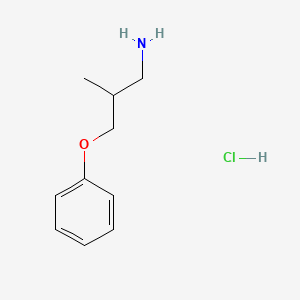
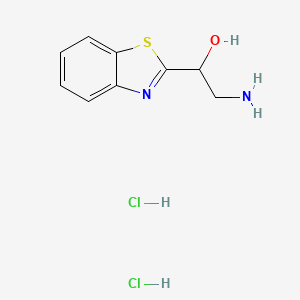
![2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)

![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
